molecular formula C21H15NO2 B14208705 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-01-1

1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione

Cat. No.: B14208705
CAS No.: 830924-01-1
M. Wt: 313.3 g/mol
InChI Key: QYLLMTWXVFYOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione is a synthetic organic compound belonging to the indolequinone family Indolequinones are known for their diverse biological activities, including antitumor properties

Preparation Methods

The synthesis of 1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione typically involves a multi-step process. One common method is the one-pot synthesis, which includes the following steps :

    Starting Materials: The synthesis begins with 1,4-naphthoquinones and terminal acetylenes.

    Palladium-Catalyzed Coupling: A palladium-catalyzed coupling reaction is performed to combine the starting materials.

    Copper-Catalyzed Cyclization: The resulting product undergoes a copper-catalyzed intramolecular cyclization to form the indolequinone structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione can be compared with other indolequinones, such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research.

Properties

CAS No.

830924-01-1

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

1-methyl-2-(2-phenylethenyl)benzo[f]indole-4,9-dione

InChI

InChI=1S/C21H15NO2/c1-22-15(12-11-14-7-3-2-4-8-14)13-18-19(22)21(24)17-10-6-5-9-16(17)20(18)23/h2-13H,1H3

InChI Key

QYLLMTWXVFYOAH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.